N-{(Z)-(propanoylamino)[(4,6,7-trimethylquinazolin-2-yl)amino]methylidene}propanamide
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Overview
Description
N-{(Z)-(propanoylamino)[(4,6,7-trimethylquinazolin-2-yl)amino]methylidene}propanamide is a complex organic compound with a molecular formula of C14H17N5O. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(Z)-(propanoylamino)[(4,6,7-trimethylquinazolin-2-yl)amino]methylidene}propanamide typically involves the reaction of 4,6,7-trimethylquinazoline with propanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with propanamide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent-free methods and green chemistry principles are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-{(Z)-(propanoylamino)[(4,6,7-trimethylquinazolin-2-yl)amino]methylidene}propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or amide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or alkyl halides in polar solvents.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
N-{(Z)-(propanoylamino)[(4,6,7-trimethylquinazolin-2-yl)amino]methylidene}propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-{(Z)-(propanoylamino)[(4,6,7-trimethylquinazolin-2-yl)amino]methylidene}propanamide involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-{(E)-amino[(4,7-dimethylquinazolin-2-yl)amino]methylidene}-2-(4-chlorophenyl)acetamide
- 1-(4,6,7-trimethylquinazolin-2-yl)guanidine
- N-[amino-[(4,6,7-trimethyl-2-quinazolinyl)amino]methylidene]acetamide
Uniqueness
N-{(Z)-(propanoylamino)[(4,6,7-trimethylquinazolin-2-yl)amino]methylidene}propanamide is unique due to its specific structural configuration and the presence of both propanoylamino and trimethylquinazoline moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[N-propanoyl-N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-6-15(24)21-18(22-16(25)7-2)23-17-19-12(5)13-8-10(3)11(4)9-14(13)20-17/h8-9H,6-7H2,1-5H3,(H2,19,20,21,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEQHQXSGSJTRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=NC1=NC(=C2C=C(C(=CC2=N1)C)C)C)NC(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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